
2-Propen-1-one, 1-(4-aminophenyl)-3-(2-hydroxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-氨基苯基)-3-(2-羟基苯基)-2-丙烯-1-酮: 是一种属于查耳酮类的有机化合物。查耳酮是由两个苯环通过一个三碳α,β-不饱和羰基体系连接而成的芳香酮。该化合物的一个苯环上存在一个氨基,另一个苯环上存在一个羟基,这使得它在各种化学反应和应用中成为一种用途广泛的分子。
准备方法
合成路线和反应条件
1-(4-氨基苯基)-3-(2-羟基苯基)-2-丙烯-1-酮的合成通常涉及克莱森-施密特缩合反应。该反应在碱(如氢氧化钠或氢氧化钾)存在下,在4-氨基苯甲醛和2-羟基苯乙酮之间进行。该反应通常在室温或略高于室温的乙醇或甲醇溶剂中进行。
工业生产方法
在工业规模上,可以通过使用连续流反应器来优化该化合物的合成,连续流反应器可以更好地控制反应条件并提高产率。使用固体碱或相转移催化剂等催化剂可以进一步提高反应效率。
化学反应分析
反应类型
氧化: 化合物中的羟基可以发生氧化,形成酮或醌衍生物。
还原: 羰基可以被还原成醇,而硝基可以被还原成胺。
取代: 氨基和羟基可以参与各种取代反应,例如亲核芳香取代反应。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 使用硼氢化钠或氢化铝锂等试剂。
取代: 在碱存在下使用卤素或磺酰氯等试剂。
主要产物
氧化: 形成醌衍生物。
还原: 形成醇和胺。
取代: 形成卤代或磺化衍生物。
科学研究应用
化学
在化学领域,1-(4-氨基苯基)-3-(2-羟基苯基)-2-丙烯-1-酮被用作合成各种杂环化合物的构建块。它是合成黄酮类化合物和其他生物活性分子的前体。
生物学
在生物学研究中,该化合物因其潜在的抗氧化和抗菌特性而被研究。它已被证明可以抑制某些细菌和真菌菌株的生长。
医药
在医药领域,该化合物的衍生物正在探索其潜在的抗炎和抗癌活性。氨基和羟基的存在允许进行修饰,可以增强其生物活性。
工业
在工业领域,该化合物用于合成染料和颜料。其进行各种化学反应的能力使其成为生产着色剂的有价值的中间体。
作用机制
1-(4-氨基苯基)-3-(2-羟基苯基)-2-丙烯-1-酮的作用机制涉及其与细胞靶标(如酶和受体)的相互作用。该化合物可以通过与活性位点结合来抑制某些酶的活性。它还可以与细胞受体相互作用,导致炎症和细胞增殖相关的信号通路的调节。
相似化合物的比较
类似化合物
1-(4-羟基苯基)-3-(2-羟基苯基)-2-丙烯-1-酮: 结构相似,但具有羟基而不是氨基。
1-(4-甲氧基苯基)-3-(2-羟基苯基)-2-丙烯-1-酮: 结构相似,但具有甲氧基而不是氨基。
独特性
与它的类似物相比,1-(4-氨基苯基)-3-(2-羟基苯基)-2-丙烯-1-酮中同时存在氨基和羟基使其独一无二。这些官能团允许进行更广泛的化学修饰和生物活性,使其成为各种研究和工业领域的用途广泛的化合物。
属性
CAS 编号 |
144698-97-5 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
1-(4-aminophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H13NO2/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10,17H,16H2 |
InChI 键 |
UEOFDRZQHLTIIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



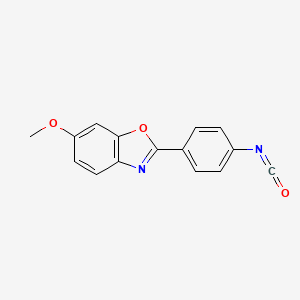
![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
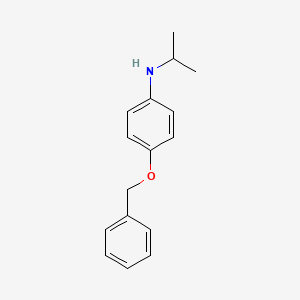
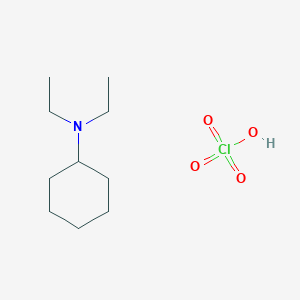
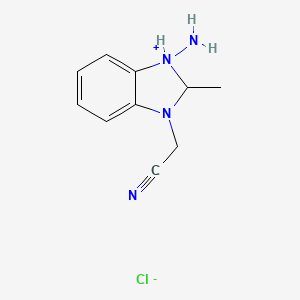
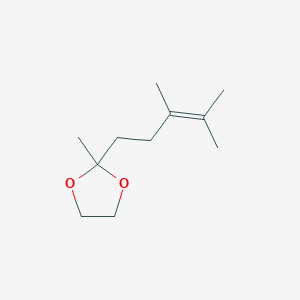
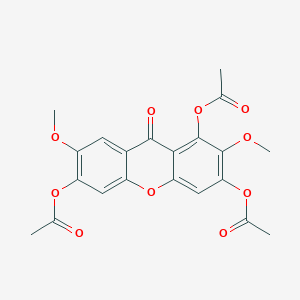
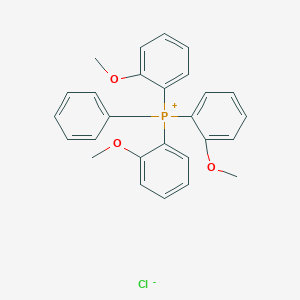
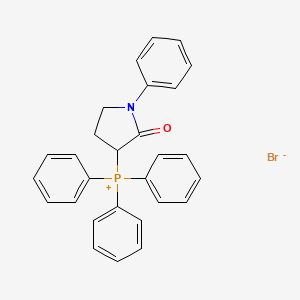
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)

![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)

